molecular formula C10H13BrN2O2 B112265 tert-Butyl (4-bromopyridin-2-yl)carbamate CAS No. 207799-10-8

tert-Butyl (4-bromopyridin-2-yl)carbamate

Cat. No.: B112265
CAS No.: 207799-10-8
M. Wt: 273.13 g/mol
InChI Key: IRRRVCLDPODLJG-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromopyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl (4-bromopyridin-2-yl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its bromopyridine and carbamate groups. These interactions often involve hydrogen bonding, van der Waals forces, and covalent bonding, which facilitate the formation of stable intermediates in organic synthesis .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain kinases and transcription factors, leading to changes in gene expression and metabolic flux. These effects can vary depending on the concentration and exposure time of the compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can lead to changes in the conformation of the target biomolecule, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, but it can degrade over time if exposed to light, moisture, or air. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function .

Preparation Methods

The synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate typically involves the reaction of 2-Amino-4-bromopyridine with tert-Butyl carbamate. The reaction is carried out in water for 16 hours. After the reaction, the mixture is poured onto aqueous sodium bicarbonate and extracted into ethyl acetate. The combined ethyl acetate phases are dried and reduced in vacuo, and the final product is obtained after chromatography .

Chemical Reactions Analysis

tert-Butyl (4-bromopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction under appropriate conditions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl (4-bromopyridin-2-yl)carbamate has several scientific research applications:

Comparison with Similar Compounds

tert-Butyl (4-bromopyridin-2-yl)carbamate can be compared with similar compounds such as:

  • tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate

These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the bromopyridine and carbamate groups in this compound makes it particularly useful in certain synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRRVCLDPODLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470526
Record name tert-Butyl (4-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207799-10-8
Record name tert-Butyl (4-bromopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Boc-amino)-4-bromopyridine
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